Differential Functional Efficacy at Human D2 Short Receptor vs. Pramipexole and Ropinirole
In [35S]GTPγS functional assays at human D2SHORT receptors, talipexole demonstrated high efficacy (Emax 79-92% relative to dopamine), whereas pramipexole and ropinirole were as efficacious as dopamine (Emax ≥100%) [1]. This difference in intrinsic efficacy may translate to a more modulated, partial agonist-like activity profile at postsynaptic D2 sites, potentially reducing the risk of desensitization or adverse effects associated with full agonism [1].
| Evidence Dimension | Functional efficacy (Emax) at human D2SHORT receptor |
|---|---|
| Target Compound Data | Emax 79-92% relative to dopamine (100%) |
| Comparator Or Baseline | Pramipexole and ropinirole: Emax ≥100%; bromocriptine: 40-55% |
| Quantified Difference | Talipexole exhibits 8-21% lower intrinsic efficacy than pramipexole/ropinirole, but ~30-50% higher than bromocriptine |
| Conditions | Human D2SHORT receptor expressed in CHO cells; [35S]GTPγS binding assay; dopamine defined as 100% reference |
Why This Matters
For researchers investigating receptor desensitization mechanisms or seeking compounds with intermediate intrinsic efficacy at D2 receptors, talipexole provides a distinct pharmacological tool that cannot be replicated by full agonists like pramipexole or ropinirole.
- [1] Millan MJ, Cussac D, Milligan G, Carr C, Audinot V, Gobert A, Lejeune F, Rivet JM, Brocco M, Duqueyroix D, Nicolas JP, Boutin JA, Newman-Tancredi A. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D2-like receptor and alpha1/alpha2-adrenoceptor. J Pharmacol Exp Ther. 2002;303(2):791-804. View Source
